1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound with the molecular formula and a molecular weight of approximately 378.9 g/mol. This compound is categorized under the class of ureas, which are derivatives of carbonyl compounds where the carbonyl carbon is bonded to nitrogen atoms. The presence of a chlorophenyl group and a thiophenyl moiety suggests potential applications in pharmaceuticals, particularly as a therapeutic agent.
The compound is identified by the CAS number 2034344-72-2. It falls under the category of organic compounds, specifically within the subcategory of substituted ureas. The structure incorporates both aromatic and aliphatic components, contributing to its potential biological activity.
The synthesis of 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea can be achieved through various methods, including multi-step synthetic routes that involve coupling reactions between appropriate precursors.
The molecular structure features a central urea moiety linked to a cyclopentyl group and a thiophene ring substituted with a hydroxyethyl group. The chlorophenyl substituent enhances the compound's lipophilicity and biological activity.
CC(C)C(=O)N(C(=O)NCC1(C2=CC=CS2)CCC1)C1=CC=CC=C1Cl
.This compound may undergo various chemical reactions typical of urea derivatives, including hydrolysis, substitution, and condensation reactions.
The mechanism of action for 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting diseases such as cancer or inflammatory conditions due to its structural characteristics that suggest bioactivity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1